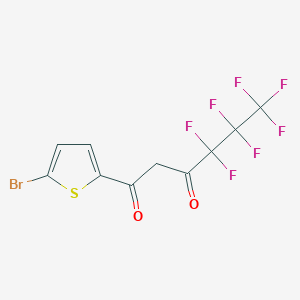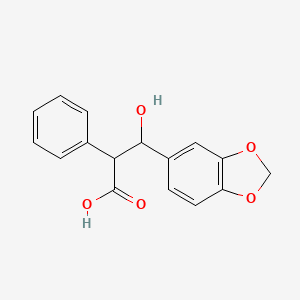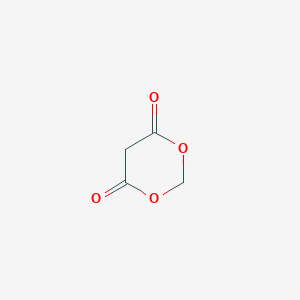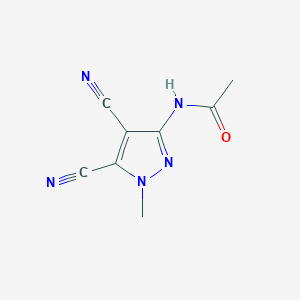![molecular formula C7H5Cl2FO5S2 B14002345 Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- CAS No. 22243-86-3](/img/structure/B14002345.png)
Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- is a chemical compound with the molecular formula C7H5Cl2FO4S It is a derivative of benzenesulfonyl fluoride, characterized by the presence of two chlorine atoms and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- typically involves the sulfonylation of a suitable aromatic precursor. One common method is the reaction of 3,5-dichlorophenol with methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of benzenesulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzenesulfonyl derivatives can be formed.
Oxidation Products: Sulfonic acids or sulfonates.
Reduction Products: Sulfides or thiols.
Scientific Research Applications
Chemistry
In chemistry, Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- is used as a reagent for the synthesis of various organic compounds. Its ability to undergo substitution reactions makes it valuable in the preparation of complex molecules.
Biology and Medicine
The compound has potential applications in medicinal chemistry as a building block for the synthesis of pharmaceuticals. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique chemical properties enable its use in various manufacturing processes.
Mechanism of Action
The mechanism of action of Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or modification of proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Fluoride: Lacks the chlorine and methylsulfonyl groups, making it less reactive in certain substitution reactions.
3,5-Dichlorobenzenesulfonyl Chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
Methylsulfonyl Chloride: Contains the methylsulfonyl group but lacks the aromatic ring and chlorine atoms.
Uniqueness
Benzenesulfonylfluoride, 3,5-dichloro-4-[(methylsulfonyl)oxy]- is unique due to the combination of its functional groups
Properties
CAS No. |
22243-86-3 |
|---|---|
Molecular Formula |
C7H5Cl2FO5S2 |
Molecular Weight |
323.1 g/mol |
IUPAC Name |
(2,6-dichloro-4-fluorosulfonylphenyl) methanesulfonate |
InChI |
InChI=1S/C7H5Cl2FO5S2/c1-16(11,12)15-7-5(8)2-4(3-6(7)9)17(10,13)14/h2-3H,1H3 |
InChI Key |
XJEKIXIPMRWWSI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1=C(C=C(C=C1Cl)S(=O)(=O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14002268.png)
![2-[Cyano-(4-nitrophenyl)methyl]benzonitrile](/img/structure/B14002274.png)
![[2,5-Bis(dimethylamino)phenyl]-diphenylmethanol](/img/structure/B14002276.png)
![6-[(Cyclohexylamino)methyl]pteridine-2,4-diamine](/img/structure/B14002280.png)




![6'-Fluoro-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-2-carboxylic acid](/img/structure/B14002321.png)


![2-Methylidene-1-azabicyclo[2.2.2]octan-3-one;2,4,6-trinitrophenol](/img/structure/B14002331.png)
![Ethyl 4-{acetyl[2-(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)ethyl]amino}benzoate](/img/structure/B14002334.png)

